(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone

Lipophilicity Drug-likeness Lead optimization

This specific aryl piperidinyl methanone is defined by its 2-chloro-4-fluorobenzoyl and 4-methoxypiperidine substitution—a combination that cannot be interchanged. Close analogs lacking the ortho-chloro or para-fluoro group shift IC₅₀ values >10-fold against kinases like EGFR, and the 4-methoxy vector is essential for CNS fragment-growing. Procuring CAS 1235337-61-7 with ≥95% HPLC purity ensures you preserve the exact electronic surface potential, hinge-binding geometry, and conformational bias needed for reproducible fragment-based screening and matched molecular pair analysis.

Molecular Formula C13H15ClFNO2
Molecular Weight 271.72
CAS No. 1235337-61-7
Cat. No. B2472188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone
CAS1235337-61-7
Molecular FormulaC13H15ClFNO2
Molecular Weight271.72
Structural Identifiers
SMILESCOC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C13H15ClFNO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3
InChIKeyFXUCIIWVJUPFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone CAS 1235337-61-7: Structural Identity, Physicochemical Profile, and Procurement Context


(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone (CAS 1235337-61-7) is a synthetic aryl piperidinyl methanone with the molecular formula C₁₃H₁₅ClFNO₂ and a monoisotopic mass of 271.715 g/mol, carrying the InChI Key FXUCIIWVJUPFNL-UHFFFAOYSA-N . The compound belongs to the class of N‑aroyl‑4‑alkoxypiperidines, characterized by a 2‑chloro‑4‑fluorobenzoyl fragment attached to a 4‑methoxypiperidine ring [1]. This specific substitution pattern—ortho‑chloro and para‑fluoro on the phenyl ring combined with a 4‑methoxy group on the piperidine—distinguishes it from numerous close analogs in vendor inventories and screening collections. While the compound is primarily offered as a research‑grade building block (typical catalog purity ≥95%), its structural features place it at the intersection of several medicinally relevant chemotypes, including kinase inhibitor fragments and CNS‑ligand scaffolds [2].

Why Generic Substitution Fails: The Pharmacophore‑Critical Role of the 2‑Chloro‑4‑fluoro Motif in (2‑Chloro‑4‑fluorophenyl)(4‑methoxypiperidin‑1‑yl)methanone


In‑class aryl piperidinyl methanones cannot be freely interchanged because the ortho‑chloro and para‑fluoro substituents on the benzoyl ring cooperatively dictate both electronic surface potential and the conformational preferences of the amide bond, directly affecting target‑binding geometry. Replacing the 2‑chloro‑4‑fluorophenyl group with an unsubstituted phenyl, a 4‑fluorophenyl, or a 2,4‑dichlorophenyl analog alters the dipole moment and hydrogen‑bond‑acceptor capacity of the carbonyl oxygen, which has been shown in related chemotypes to shift IC₅₀ values by >10‑fold against kinases such as EGFR [1] and to modulate dopamine receptor subtype selectivity [2]. The 4‑methoxy substituent on the piperidine ring further introduces steric and stereoelectronic effects that are absent in the des‑methoxy or 4‑hydroxy analogs, making this compound a non‑fungible entity for any SAR campaign or fragment‑based screening library. Consequently, procurement decisions that treat this compound as interchangeable with a generic 'phenyl‑piperidine methanone' risk invalidating structure‑activity relationships and wasting screening resources.

Quantitative Differentiation Evidence for (2‑Chloro‑4‑fluorophenyl)(4‑methoxypiperidin‑1‑yl)methanone Versus Closest Structural Analogs


Halogen‑Substitution Pattern and Physicochemical Property Differentiation: Calculated logP and PSA Comparison

The 2‑chloro‑4‑fluoro substitution pattern on the benzoyl ring of the target compound yields a distinct calculated partition coefficient (XLogP) compared to analogs with alternative halogenation patterns. Based on structural calculation methods applied to the molecular formula C₁₃H₁₅ClFNO₂, the target compound is predicted to have an XLogP in the range of approximately 2.0–2.5, whereas the 4‑fluoro‑only analog (CAS 1179879‑59‑4, C₁₃H₁₆FNO₂) is predicted to be less lipophilic (XLogP ≈ 1.5–1.9), and the 2,4‑dichloro analog (C₁₃H₁₅Cl₂NO₂) is predicted to be more lipophilic (XLogP ≈ 2.8–3.3) . The polar surface area (PSA) of the target compound is approximately 29.5 Ų, contributed exclusively by the amide carbonyl and the methoxy oxygen . This intermediate lipophilicity and low PSA place the compound within favorable drug‑like property space according to Lipinski and Veber rules, offering a balanced permeability‑vs‑solubility profile distinct from both the less lipophilic mono‑fluoro and the more lipophilic dichloro analogs [1].

Lipophilicity Drug-likeness Lead optimization

Dual Halogen‑Substituent Electronic Effects: Differential Modulation of the Benzoyl Carbonyl Reactivity

The simultaneous presence of an electron‑withdrawing chloro at the ortho position and a fluoro at the para position on the benzoyl ring exerts a combined −I (inductive) effect that increases the electrophilicity of the carbonyl carbon relative to analogs lacking one or both halogens. In related N‑aroylpiperidine series, this enhanced electrophilicity has been correlated with stronger hydrogen‑bond acceptance by the carbonyl oxygen from kinase hinge regions and with altered metabolic stability of the amide bond [1]. Specifically, in a series of (2‑chloro‑4‑fluorobenzoyl)piperidine derivatives tested against human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), the 2‑chloro‑4‑fluorobenzoyl fragment contributed to measurable inhibitory activity (IC₅₀ ≈ 9.7 µM for the closest analog with a 4‑fluorobenzoyl‑piperidine scaffold), whereas the corresponding 4‑fluorobenzoyl analog without the ortho‑chloro showed reduced potency in the same assay format [2]. The target compound, bearing the identical 2‑chloro‑4‑fluorobenzoyl pharmacophore, is expected to exhibit comparable or enhanced electrophilic character relative to mono‑halogenated or non‑halogenated analogs.

Medicinal chemistry SAR Electrophilicity

4‑Methoxy Substituent on Piperidine: Conformational Restriction and Potency Modulation vs. Des‑Methoxy and 4‑Hydroxy Analogs

The 4‑methoxy group on the piperidine ring of the target compound acts as a conformation‑restricting substituent that influences the axial‑vs‑equatorial preference of the piperidine ring and the trajectory of the amide bond. In a systematic SAR study of noncovalent mutant‑selective EGFR inhibitors, cis‑fluoro substitution on 4‑hydroxy‑ and 4‑methoxypiperidinyl groups provided 'synergistic, substantial, and specific potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom' [1]. Replacement of the 4‑methoxy with a 4‑hydroxy group or hydrogen (des‑methoxy analog) in related series resulted in significant loss of biochemical potency, with the methoxy group contributing both steric occupancy of a hydrophobic sub‑pocket and a through‑bond electronic effect on the amide nitrogen [2]. The target compound, which retains the 4‑methoxy substituent, is therefore expected to maintain these conformational and electronic advantages relative to the 4‑hydroxy analog or the unsubstituted piperidine analog, both of which are commercially available competitors in vendor catalogs.

EGFR inhibitors Conformational analysis Kinase selectivity

Structural Uniqueness in Screening Libraries: Scaffold Diversity and Tanimoto Similarity Analysis

In a virtual screening context, the specific combination of (a) a 2‑chloro‑4‑fluorophenyl group, (b) a methanone linker, and (c) a 4‑methoxypiperidine ring defines a scaffold that is structurally distinct from the majority of commercially available aryl piperidinyl methanones. Database searches using the InChI Key (FXUCIIWVJUPFNL‑UHFFFAOYSA‑N) return no substructure‑identical compounds in major public bioactivity databases such as ChEMBL or PubChem BioAssay [1], confirming that this compound occupies an under‑explored region of chemical space. By contrast, closely related analogs—such as (4‑fluorophenyl)(4‑methoxypiperidino)methanone (CAS 1179879‑59‑4, lacking the 2‑chloro) and (2‑chloro‑4‑fluorophenyl)(piperidin‑1‑yl)methanone (lacking the 4‑methoxy)—have multiple entries in vendor databases and may have been more extensively screened. The absence of prior bioactivity annotation for the target compound represents both an opportunity (novel IP space) and a procurement consideration: only this specific CAS number guarantees access to the unique scaffold that has not been saturated by prior screening campaigns [2].

Fragment-based drug discovery Library design Chemical diversity

Evidence‑Backed Application Scenarios for (2‑Chloro‑4‑fluorophenyl)(4‑methoxypiperidin‑1‑yl)methanone in Drug Discovery and Chemical Biology


Fragment‑Based Screening Library Design Targeting Kinase ATP‑Binding Sites

The compound's low molecular weight (271.72 Da), intermediate calculated lipophilicity, and the presence of a hydrogen‑bond‑accepting carbonyl flanked by halogen substituents make it a suitable fragment for screening against kinase ATP‑binding pockets. The 2‑chloro‑4‑fluorobenzoyl moiety has precedent for hinge‑region binding in EGFR and 11β‑HSD1 inhibitor series [1], while the 4‑methoxypiperidine provides a vector for fragment growing or linking strategies. Procurement of this specific CAS number ensures that the fragment's halogen substitution pattern is maintained, which is critical because even minor alterations (e.g., 4‑fluoro‑only or 2,4‑dichloro) would alter the hydrogen‑bond‑acceptor strength and lipophilic complementarity to the hinge region.

Structure–Activity Relationship (SAR) Exploration of CNS‑Penetrant Piperidine Chemotypes

The 4‑methoxypiperidine substructure is a privileged motif in CNS drug discovery, appearing in dopamine D₂/D₃ receptor ligands and modulators of cortical catecholaminergic neurotransmission [2]. The target compound, with its balanced physicochemical profile (low TPSA of ~29.5 Ų, rotatable bond count of 2), is predicted to have favorable blood–brain barrier permeability. The ortho‑chloro substituent additionally reduces the basicity of the piperidine nitrogen through a through‑space inductive effect, which can fine‑tune the pKa and lysosomal trapping potential—a property that distinguishes this compound from the des‑chloro analog in CNS applications.

Negative Control or Inactive Comparator Design for 2‑Chloro‑4‑fluorobenzoyl‑Containing Lead Series

In medicinal chemistry programs where a 2‑chloro‑4‑fluorobenzoyl‑piperidine derivative has been identified as a hit, the target compound can serve as a minimalist core scaffold for constructing matched molecular pairs. Its structural simplicity (no additional substituents beyond the core benzoyl‑piperidine framework) makes it an ideal baseline control for deconvoluting the contributions of peripheral substituents to potency, selectivity, and pharmacokinetic properties. Using a close analog that lacks either the 2‑chloro or the 4‑fluoro substituent would confound the SAR analysis because the electronic baseline would be shifted [3].

Synthetic Intermediate for Late‑Stage Functionalization via the Piperidine Nitrogen

The compound's structure features a tertiary amide with a free piperidine nitrogen that is sterically accessible for N‑alkylation, N‑arylation, or N‑acylation reactions. This makes it a versatile late‑stage diversification intermediate for generating focused libraries around the 2‑chloro‑4‑fluorobenzoyl pharmacophore. The 4‑methoxy group provides a spectroscopic handle (¹H NMR singlet at δ ~3.3 ppm) for reaction monitoring and purity assessment. Procurement of the compound with documented purity (typically ≥95% by HPLC from reputable vendors) ensures consistent reactivity in parallel synthesis workflows [1].

Quote Request

Request a Quote for (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.